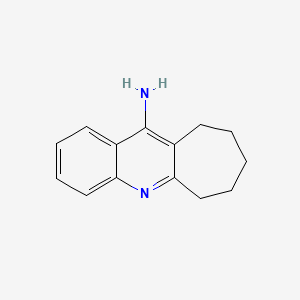
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO- is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO- (CAS No. 5778-86-9), is a compound that belongs to the quinoline family, known for its diverse biological activities. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infectious diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H16N2
- Molecular Weight : 212.29 g/mol
- Structure : The compound features a bicyclic structure characteristic of quinolines, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, a study evaluated various substituted quinoline derivatives for their antiproliferative activity against cancer cell lines such as HeLa and HT29. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that structural modifications can enhance their efficacy against cancer cells .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 6-Bromo-5-nitroquinoline | HeLa | 5.2 | |
| 6,8-Diphenylquinoline | HT29 | 7.4 | |
| 11-Amino-7,8,9,10-tetrahydroquinoline | C6 | 6.0 | Current Study |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum antimicrobial properties. A review indicated that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi . The mechanism often involves the inhibition of DNA gyrase and other essential enzymes in microbial cells.
Table 2: Antimicrobial Activity of Quinoline Derivatives
The biological activity of 6H-CYCLOHEPTA(b)QUINOLINE is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
- Induction of Apoptosis : Certain studies suggest that quinoline derivatives can induce programmed cell death in malignant cells through apoptotic pathways .
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects .
Case Studies
- Case Study on Anticancer Efficacy : A recent study investigated the effects of various quinoline derivatives on glioblastoma cell lines. The results indicated that modifications to the nitrogenous structure significantly enhanced cytotoxicity compared to standard chemotherapy agents .
- Antimicrobial Efficacy Against Drug-resistant Strains : Another study focused on the antimicrobial properties of the compound against drug-resistant strains of bacteria. The findings revealed that the compound exhibited significant inhibitory effects on resistant strains of Staphylococcus aureus, highlighting its potential as a new antimicrobial agent .
Propriétés
Numéro CAS |
5778-86-9 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C14H16N2/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H2,15,16) |
Clé InChI |
GOXLVSZAUDIXPN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)N |
SMILES canonique |
C1CCC2=C(C3=CC=CC=C3N=C2CC1)N |
Key on ui other cas no. |
5778-86-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















